molecular formula C13H16N2O B12814063 2-Naphthylamine, 5,6,7,8-tetrahydro-N-(2-oxazolin-2-yl)- CAS No. 102280-55-7

2-Naphthylamine, 5,6,7,8-tetrahydro-N-(2-oxazolin-2-yl)-

Cat. No.: B12814063
CAS No.: 102280-55-7
M. Wt: 216.28 g/mol
InChI Key: OTBQDOKDJFEZPM-UHFFFAOYSA-N
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Description

2-Naphthylamine, 5,6,7,8-tetrahydro-N-(2-oxazolin-2-yl)- is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique structure, which includes a naphthylamine core and a tetrahydro-oxazoline ring. Its molecular formula is C10H13N, and it has a molecular weight of 147.22 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthylamine, 5,6,7,8-tetrahydro-N-(2-oxazolin-2-yl)- typically involves the reaction of 2-naphthylamine with a suitable oxazoline precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the oxazoline ring. Common reagents used in this synthesis include 2-amino-5,6,7,8-tetrahydronaphthalene and oxazoline derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Naphthylamine, 5,6,7,8-tetrahydro-N-(2-oxazolin-2-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides and amines. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products

The major products formed from these reactions include various substituted naphthylamine derivatives, naphthoquinones, and reduced amine compounds .

Scientific Research Applications

2-Naphthylamine, 5,6,7,8-tetrahydro-N-(2-oxazolin-2-yl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Naphthylamine, 5,6,7,8-tetrahydro-N-(2-oxazolin-2-yl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5,6,7,8-tetrahydronaphthalene
  • 6-Amino-1,2,3,4-tetrahydronaphthalene
  • 6-Aminotetralin
  • 2-Aminoanthracene
  • 1-Naphthylamine

Uniqueness

Compared to these similar compounds, 2-Naphthylamine, 5,6,7,8-tetrahydro-N-(2-oxazolin-2-yl)- is unique due to the presence of the oxazoline ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

102280-55-7

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

N-(5,6,7,8-tetrahydronaphthalen-2-yl)-4,5-dihydro-1,3-oxazol-2-amine

InChI

InChI=1S/C13H16N2O/c1-2-4-11-9-12(6-5-10(11)3-1)15-13-14-7-8-16-13/h5-6,9H,1-4,7-8H2,(H,14,15)

InChI Key

OTBQDOKDJFEZPM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)NC3=NCCO3

Origin of Product

United States

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